5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrrole core substituted with diverse functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective oxidation reactions.
Pyridin-4-ylmethyl Substitution: This can be achieved through nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its structural complexity.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly in designing inhibitors or modulators for specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
- 5-(4-Ethylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
Uniqueness
The unique combination of functional groups in 5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one provides distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the fluoro and methoxy groups, in particular, can significantly influence its pharmacokinetic and pharmacodynamic properties.
This detailed overview should give you a comprehensive understanding of 5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
CAS No. |
609793-37-5 |
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Molecular Formula |
C26H23FN2O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4Z)-5-(4-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23FN2O4/c1-3-16-4-6-18(7-5-16)23-22(24(30)19-8-9-21(33-2)20(27)14-19)25(31)26(32)29(23)15-17-10-12-28-13-11-17/h4-14,23,30H,3,15H2,1-2H3/b24-22- |
InChI Key |
ZFRBACBSZWRPHD-GYHWCHFESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CC4=CC=NC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=NC=C4 |
Origin of Product |
United States |
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